N-nitroso-Ritalinic Acid is a nitrosamine derivative of Ritalinic Acid, which itself is an analog of methylphenidate, a medication commonly used to treat attention deficit hyperactivity disorder. The compound has garnered attention due to its potential implications in pharmacology and toxicology, particularly concerning its formation as an impurity during the synthesis of certain medications.
The synthesis of N-nitroso-Ritalinic Acid typically involves the nitrosation of Ritalinic Acid or related compounds using nitrous acid or other nitrosating agents. The process requires careful control of reaction conditions to minimize the formation of undesired by-products.
N-nitroso-Ritalinic Acid features a complex structure characterized by a piperidine ring and a phenyl group attached to an acetic acid moiety.
N-nitroso-Ritalinic Acid can undergo various chemical reactions typical for nitrosamines. Notably:
The stability of N-nitroso-Ritalinic Acid is influenced by factors such as pH and temperature. Its reactivity profile necessitates careful handling in laboratory settings due to potential health risks associated with exposure to nitrosamines .
While specific mechanisms of action for N-nitroso-Ritalinic Acid are not extensively documented, it is hypothesized that it may exert effects similar to other nitrosamines, potentially involving the formation of reactive intermediates that interact with cellular macromolecules.
Research indicates that nitrosamines can lead to DNA alkylation and subsequent mutations, contributing to their carcinogenic potential. This mechanism underscores the importance of monitoring such impurities in pharmaceutical products .
N-nitroso-Ritalinic Acid serves primarily as a reference standard in analytical chemistry and toxicology studies. Its role in assessing the safety profiles of pharmaceuticals is critical due to its association with potential carcinogenicity. Researchers utilize this compound to evaluate the presence of nitrosamines in drug formulations and study their effects on human health.
The formation of N-nitroso-ritalinic acid (NRA) follows electrophilic nitrosation, where nitrous acid (HNO₂) or nitrosonium ions (NO⁺) react with the tertiary amine group in ritalinic acid. This process is highly pH-dependent, with optimal nitrosation occurring under acidic conditions (pH 3–4) where nitrosating species are most prevalent [9]. Forced degradation studies using excess sodium nitrite (NaNO₂) at 37°C demonstrate that nitrosation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine nitrogen attacks the nitrosonium ion [9].
Steric hindrance significantly influences reaction kinetics. The piperidine ring in ritalinic acid adopts a chair conformation, partially shielding the amine nitrogen and reducing nitrosation susceptibility compared to less sterically constrained amines. Experimental evidence indicates that NRA synthesis requires substantially higher nitrite concentrations (>4-fold molar excess) and extended reaction times (≥4 hours) compared to simpler dialkyl amines [9]. Computational studies further reveal that protonation of the amine under acidic conditions diminishes nucleophilicity, creating an energy barrier that necessitates catalytic mediators for efficient nitrosation.
Table 1: Experimental Conditions for N-Nitroso-Ritalinic Acid Formation
Parameter | Optimal Range | Impact on Yield |
---|---|---|
pH | 3.0–4.0 | Yield decreases by >80% at pH >5 |
Molar Ratio (NaNO₂:RA) | ≥4:1 | Linear increase up to 5:1 ratio |
Temperature | 35–40°C | Doubling rate per 10°C increase |
Reaction Time | 4–6 hours | Plateau after 6 hours |
Controlling NRA during active pharmaceutical ingredient (API) synthesis involves navigating analytical and process complexities:
Detection Sensitivity: Regulatory requirements demand detection limits ≤0.001 ppm for nitrosamines. Achieving this necessitates specialized GC-MS/MS or UPLC-MS/MS methodologies due to NRA’s polar nature and low volatility [1]. Method validation must account for matrix interference from ritalinic acid and related metabolites, requiring extensive sample cleanup protocols that can reduce recovery by 15–30% [6].
Reagent Contamination Risks: Nitrite impurities in water, solvents, or excipients present inadvertent nitrosation sources. API manufacturers must implement rigorous supplier qualification programs, including batch-specific nitrite testing of recovered solvents and recycled materials [1]. Potable water used in synthesis may contain nitrites at 0.1–2 ppm, necessitating purification to ≤0.01 ppm through distillation or ion exchange [1].
Reaction Pathway Complexity: NRA can form through multiple pathways:
Table 2: Primary Risk Factors for NRA Formation in API Manufacturing
Risk Factor | Mitigation Strategy | Residual Risk Level |
---|---|---|
Nitrite-contaminated water | Water purification systems (ion exchange) | Low |
Recycled solvents | Vendor testing + in-house GC-MS screening | Medium |
Equipment cross-contact | Dedicated equipment lines | High |
Acidic storage conditions | pH-stabilized buffers (pH 5–7) | Medium |
Nitrosation kinetics and mechanisms differ fundamentally between methylphenidate (MPH) and its primary metabolite, ritalinic acid (RA):
Structural Determinants: MPH contains a piperidine tertiary amine, while RA features a secondary amine due to ester hydrolysis. Secondary amines exhibit 3–5× faster nitrosation rates than tertiary amines due to reduced steric hindrance and higher nucleophilicity [6]. However, RA’s carboxylic acid group introduces an intramolecular electrostatic effect that stabilizes the protonated amine, decreasing nitrosation susceptibility by approximately 40% compared to non-carboxylated secondary amines [8].
Metabolic Activation: In vivo studies show that enzymatic hydrolysis of MPH to RA precedes nitrosation. Human pharmacokinetic data reveal RA plasma concentrations are 25-fold higher than MPH after oral administration, providing a larger precursor pool for potential nitrosation [8]. Nevertheless, in vitro studies demonstrate that nitrosation occurs preferentially in gastric environments (pH 1.5–3.5) rather than physiological conditions (pH 7.4), reducing in vivo formation relevance [9].
Degradation Kinetics: Forced degradation studies using 0.1M NaNO₂ show divergent pathways:
Table 3: Comparative Nitrosation Kinetics of Methylphenidate and Ritalinic Acid
Parameter | Methylphenidate | Ritalinic Acid |
---|---|---|
Amine classification | Tertiary | Secondary |
Relative nitrosation rate | 1.0 (reference) | 2.7 ± 0.3 |
Primary nitrosation product | N-nitroso-methylphenidate | N-nitroso-ritalinic acid |
Hydrolysis susceptibility | High (ester) | None (carboxylic acid) |
Optimal nitrosation pH | 2.5–3.5 | 3.0–4.0 |
Synthetic Accessibility Note: NRA’s synthesis remains challenging at industrial scales, with yields rarely exceeding 60% even under optimized conditions. This aligns with regulatory guidance that "impossible-to-synthesize" nitrosamines are unlikely to form spontaneously in APIs [9].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: